The synthesis of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. A common approach includes:
These steps may require specific reagents and conditions, such as temperature control, pH adjustments, and purification techniques like column chromatography to isolate the desired product .
The structure of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate features a chromenone core with substituents that confer unique chemical properties:
The compound's InChI representation is InChI=1S/C25H32O8/c1-3-5-11-29-22(26)15-31-17-13-20(32-16-23(27)30-12-6-4-2)24-18-9-7-8-10-19(18)25(28)33-21(24)14-17/h13-14H,3-12,15-16H2,1-2H3, which provides insight into its structural connectivity .
The reactivity of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can be attributed to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
Further studies are required to elucidate specific pathways and interactions within biological systems .
The physical properties of **butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo - 2H-chromen - 7 - yl] oxy} acetate include:
| Property | Value |
|---|---|
| Molecular Weight | 460.5 g/mol |
| Appearance | Typically a solid or liquid depending on purity |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Chemical properties would include reactivity under varying pH conditions and stability under light exposure .
Butyl {[5-(2-butoxy - 2 - oxoethoxy) - 4 - methyl - 2 - oxo - 2H - chromen - 7 - yl] oxy} acetate has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2